molecular formula C12H14ClNO3 B2368186 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride CAS No. 2361635-04-1

2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride

Cat. No. B2368186
CAS RN: 2361635-04-1
M. Wt: 255.7
InChI Key: SIIQZOJTJQVFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride” is a compound with the CAS Number: 2361635-04-1 . It has a molecular weight of 255.7 and is typically stored at room temperature . It is a powder in its physical form .


Synthesis Analysis

Benzofuran compounds, which this compound is a part of, are ubiquitous in nature . They have been synthesized using various methods, including the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C12H13NO3.ClH/c1-7-3-2-4-9-8(6-16-11(7)9)5-10(13)12(14)15;/h2-4,6,10H,5,13H2,1H3,(H,14,15);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder in its physical form . It is typically stored at room temperature . It has a molecular weight of 255.7 .

Scientific Research Applications

Fluorescence Derivatization

Fluorescence derivatization is an important application of related compounds to 2-Amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid; hydrochloride. Studies have shown that derivatization of amino acids with specific reagents can result in strongly fluorescent derivatives, useful in biological assays due to their high emission wavelengths and good quantum yields (Frade et al., 2007).

Synthesis and Reactivity

The compound's synthesis and reactivity have been a subject of interest. Research has involved preparing various benzofuran derivatives and analyzing their structural properties and stability, which is crucial in developing new compounds for various applications (Choi et al., 2007), (Yong, 2010).

Antioxidant and Antibacterial Activity

Studies have shown that benzofuran derivatives possess significant antioxidant and antibacterial activities. These properties are vital for potential medical applications, such as in the treatment of bacterial infections and in the prevention of oxidative stress-related diseases (Shankerrao et al., 2013).

Crystal Structure Analysis

The crystal structure analysis of related benzofuran compounds has provided insights into their molecular geometry and interactions. Such analysis is essential for understanding the physical and chemical properties of these compounds, which can influence their potential applications (Choi et al., 2009).

Antimicrobial and Anticancer Activity

Some benzofuran derivatives exhibit antimicrobial and anticancer activities. This research is crucial for developing new therapeutic agents against various bacterial infections and cancer types (Kumar & Karvekar, 2010), (Saad & Moustafa, 2011).

Polymer Modification

In the field of materials science, benzofuran derivatives have been used to modify polymers, enhancing their properties for various industrial applications. This includes increasing the thermal stability and biological activities of polymers (Aly & El-Mohdy, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-amino-3-(7-methyl-1-benzofuran-3-yl)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3.ClH/c1-7-3-2-4-9-8(6-16-11(7)9)5-10(13)12(14)15;/h2-4,6,10H,5,13H2,1H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIIQZOJTJQVFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CO2)CC(C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.